molecular formula C25H21N5O7 B286246 2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide

2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide

Cat. No. B286246
M. Wt: 503.5 g/mol
InChI Key: HRMXCMSSULCOOK-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide, also known as N-(4-methylphenyl)-2-[4-(5-nitro-2-pyridyloxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidineacetamide, is a synthetic compound that has gained interest in the scientific community due to its potential use as a therapeutic agent.

Scientific Research Applications

This compound has been studied for its potential use as a therapeutic agent in various diseases such as cancer, inflammation, and neurological disorders. It has been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. It also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. It also inhibits the activity of various kinases and transcription factors involved in cell signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the activity of enzymes involved in inflammation and cell proliferation, leading to its anti-inflammatory and anti-cancer properties. It also inhibits the activity of acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is involved in cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using this compound in lab experiments is its ability to inhibit various enzymes and signaling pathways, making it a useful tool for studying these pathways. However, one limitation is that its mechanism of action is not fully understood, making it difficult to interpret results.

Future Directions

There are several future directions for research on this compound. One direction is to further study its potential use as a therapeutic agent in various diseases, such as cancer and Alzheimer's disease. Another direction is to further elucidate its mechanism of action and identify its molecular targets. Additionally, it could be studied for its potential use in combination therapies with other drugs.

Synthesis Methods

The synthesis method of this compound involves the reaction of 5-nitro-2-pyridinol with 4-(3-methoxy-4-hydroxybenzaldehyde) in the presence of acetic acid to form 4-(5-nitro-2-pyridyloxy)-3-methoxybenzaldehyde. This intermediate is then reacted with 2-{4-[4-({5-nitro-2-pyridinyl}oxy)-3-methoxybenzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide(4-methylphenyl)-2,5-dioxo-1-imidazolidineacetamide in the presence of sodium acetate and acetic anhydride to form the final product.

properties

Molecular Formula

C25H21N5O7

Molecular Weight

503.5 g/mol

IUPAC Name

2-[(4E)-4-[[3-methoxy-4-(5-nitropyridin-2-yl)oxyphenyl]methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C25H21N5O7/c1-15-3-6-17(7-4-15)27-22(31)14-29-24(32)19(28-25(29)33)11-16-5-9-20(21(12-16)36-2)37-23-10-8-18(13-26-23)30(34)35/h3-13H,14H2,1-2H3,(H,27,31)(H,28,33)/b19-11+

InChI Key

HRMXCMSSULCOOK-YBFXNURJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])OC)/NC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])OC)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC4=NC=C(C=C4)[N+](=O)[O-])OC)NC2=O

Origin of Product

United States

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